1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1192189-52-8
VCID: VC6792727
InChI: InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O
Molecular Formula: C19H27NO5
Molecular Weight: 349.427

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

CAS No.: 1192189-52-8

Cat. No.: VC6792727

Molecular Formula: C19H27NO5

Molecular Weight: 349.427

* For research use only. Not for human or veterinary use.

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid - 1192189-52-8

CAS No. 1192189-52-8
Molecular Formula C19H27NO5
Molecular Weight 349.427
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22)
Standard InChI Key XJRNPINVMULUJU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O

Chemical Identity and Structural Features

Molecular Architecture

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid belongs to the class of protected piperidine derivatives. The piperidine ring, a six-membered amine heterocycle, is substituted at the 4-position with a benzyloxymethyl group (-CH₂OCH₂C₆H₅) and a carboxylic acid (-COOH). The Boc group (-OC(O)C(CH₃)₃) protects the secondary amine, preventing unwanted reactions during synthetic sequences.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1192189-52-8
Molecular FormulaC₁₉H₂₇NO₅
Molecular Weight349.4 g/mol
IUPAC Name1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O
InChIKeyXJRNPINVMULUJU-UHFFFAOYSA-N

The stereoelectronic effects of the Boc group enhance the compound’s stability under basic conditions, while the benzyloxy group introduces lipophilicity, influencing solubility in organic solvents like dichloromethane and methanol.

Synthesis and Synthetic Strategies

Protection-Deprotection Methodology

The synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid typically follows a multi-step protocol:

  • Boc Protection: The secondary amine of piperidine-4-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding 1-Boc-piperidine-4-carboxylic acid.

  • Benzyloxymethyl Introduction: The 4-position is alkylated with benzyl chloromethyl ether under nucleophilic conditions, forming the benzyloxymethyl substituent.

  • Ester Hydrolysis: If starting from an ester precursor (e.g., methyl ester), hydrolysis with aqueous lithium hydroxide generates the free carboxylic acid .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
1Boc₂O, Et₃N, THF, 0°C → RTAmine protection
2BnOCH₂Cl, NaH, DMF, 0°C → RTAlkylation at 4-position
3LiOH, H₂O/THF, refluxEster hydrolysis to carboxylic acid

Critical challenges include regioselectivity during alkylation and avoiding premature deprotection. The Boc group’s stability toward nucleophiles and bases ensures compatibility with subsequent reactions.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Discovery

This compound serves as a pivotal intermediate in synthesizing bioactive molecules. For example:

  • Amine Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine for coupling reactions (e.g., peptide synthesis).

  • Benzyl Group Removal: Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether, yielding a primary alcohol, which can be oxidized to a ketone or further functionalized.

Table 3: Functionalization Pathways

ReactionConditionsProduct
Boc DeprotectionTFA in DCM, 0°C → RTFree amine
Benzyl Ether Hydrogenation10% Pd/C, H₂, EtOH, RT4-(hydroxymethyl)piperidine-4-carboxylic acid
Carboxylic Acid ActivationEDCl, HOBt, DMFActivated ester for amide bond formation

These transformations enable the synthesis of diverse pharmacophores, including protease inhibitors and neuromodulators.

Physicochemical Properties and Stability

Table 4: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling Point307.4±35.0 °C (predicted)
Density1.094±0.06 g/cm³ (predicted)
pKa-2.29±0.40 (predicted)
LogP (octanol-water)2.33 (consensus)

The low pKa of the carboxylic acid (-2.29) facilitates salt formation with amines, enhancing solubility in biological matrices.

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